molecular formula C9H7N3O B12920297 (1H-Imidazol-1-yl)(pyridin-3-yl)methanone CAS No. 59846-45-6

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone

Cat. No.: B12920297
CAS No.: 59846-45-6
M. Wt: 173.17 g/mol
InChI Key: LAVLPYFKBNPFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone is a heterocyclic organic compound featuring an imidazole ring linked via a ketone group to a pyridine moiety. Its molecular formula is C₉H₇N₃O, with a molecular weight of 173.17 g/mol. The compound’s structure combines the electron-rich imidazole and pyridine systems, conferring unique electronic and steric properties.

Key spectral characteristics include:

  • ¹H NMR (DMSO-d₆): δ 8.91 (s, 1H, imidazole CH), 8.74–8.63 (pyridine CH), 7.51 (pyridine CH), and 7.20 (imidazole CH) .
  • IR (KBr): Strong carbonyl (C=O) stretch at ~1720 cm⁻¹, consistent with the methanone group .

Properties

IUPAC Name

imidazol-1-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9(12-5-4-11-7-12)8-2-1-3-10-6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLPYFKBNPFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542066
Record name (1H-Imidazol-1-yl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59846-45-6
Record name (1H-Imidazol-1-yl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone typically involves the reaction of nicotinic acid with imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole and pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone is a chemical compound with the molecular formula C9H7N3O . Research on imidazole compounds reveals a wide range of applications, particularly in medicinal chemistry, owing to their diverse biological activities .

General Information

  • (1H-Imidazol-1-yl)(pyridin-3-yl)methanone: Also referred to as (1H-Imidazol-1-yl)(pyridin-3-yl)methanone .
  • CAS No: 59846-45-6
  • Molecular Formula: C9H7N3O

Antibacterial Activity

Imidazole derivatives have been synthesized and evaluated for their antibacterial potential against various bacterial strains .

  • Brahmbhatt et al. synthesized a series of compounds and found that compound 4h exhibited the most potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
  • Parab et al. synthesized derivatives that were evaluated against E. coli, P. aeruginosa, B. subtilis, and B. megaterium, with their antimycotic potential tested against Candida albicans and Aspergillus niger .

Antihypertensive Activity

Certain imidazole derivatives have been investigated for their antihypertensive properties .

  • Navarrete-Vazquez et al. synthesized various 1H-benzo[d]imidazole compounds and assessed their antihypertensive potential in spontaneously hypertensive rats (SHR) using the tail-cuff method . The results, including ex vivo vasorelaxant effects, are summarized in Table 26 .

Table 26. Antihypertensive Activity of Imidazole Derivatives

CompoundsR1R2R3R4Ex vivo vasorelaxant effect
With endothelium (+E)
Without endothelium (−E)
EC50 (μM)
67a−CF 3−H−H−H369.37 ± 10.2
67b−CF 3−OMe−H−H210.33 ± 11.3
67c−CF 3−OEt−H−H548.5 ± 27.8
67d−CF 3−NO 2−H−H3.18 ± 0.30
67e−CF 3−H−H−OH219.20 ± 14.1
67f−CF 3−H−H−OPr524.49 ± 25.4
67g−CF 3−H−H−N (Me) 2550.27 ± 30.1
67h−CF 3−H−OMe−OH34.84 ± 5.43
67i−CF 3−H−OCH 2O38.53 ± 2.35
67jNO 2−H−H−H4.93 ± 0.30
67kNO 2−OEt−H−H3.71 ± 0.10
67lNO 2−OiPr−H−H4.89 ± 0.29
67mNO 2−H−OMe−OH1.81 ± 0.08
67nNO 2−H−OMe−OMe2.5 ± 0.10
67oNO 2−OMe−OMe−OMe3.23 ± 0.20
Pimobendan4.67 ± 0.83
Carbachol0.51 ± 1.9
NitrendipineN.T

N.T Not tested, N.A Not active

  • Hadizadeh et al. synthesized a series of compounds and evaluated their antihypertensive potential in rats .

Antitubercular Activity

Imidazole derivatives have also been synthesized and tested for their activity against Mycobacterium tuberculosis .

  • Amini et al. synthesized compounds and evaluated their antitubercular activity against Mycobacterium tuberculosis . The results are presented in Table 29 .

Table 29. Antitubercular Activity of Imidazole Derivatives

CompoundsRInhibition %
71aH9
71b3-F0
71c4-F13
71d3-Cl50
71e4-Cl12
71f3,4-Cl 234
71g3-Br1
71h4-Br0
71i3-NO243
71j4-NO 243
Rifampicin> 98
  • Pandey et al. synthesized compounds and evaluated their antitubercular potential against Mycobacterium tuberculosis using MB 7H10 agar medium .

Treatment of Neurodegenerative Disorders

Imidazole compounds have been investigated for treating neurodegenerative disorders such as Alzheimer's disease (AD) .

  • Imidazole compounds can inhibit the production of Aβ-peptides, which contribute to the formation of neurological deposits of amyloid protein .
  • These compounds, along with pharmaceutical compositions, are used in methods for treating neurodegenerative and/or neurological disorders related to Aβ-peptide production .

c-Met Inhibitors

Triazolopyrazine compounds, including imidazoles, have been developed as c-Met inhibitors .

  • These compounds have demonstrated favorable pharmacokinetic properties and antitumor activities in human glioma xenograft models .

RNA SHAPE Probe

2-Methylnicotinic acid imidazolide (NAI or mNAI) acts as an RNA SHAPE probe for live-cell RNA structure profiling . SHAPE, or selective 2'-hydroxyl acylation analyzed by primer extension, is utilized in RNA structure analysis .

Synthesis of Methanone and Quinoxaline

Mechanism of Action

The mechanism of action of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
(1H-Imidazol-1-yl)(pyridin-3-yl)methanone C₉H₇N₃O 173.17 Imidazole, pyridine, methanone Antimicrobial, anticancer
Di(1H-imidazol-1-yl)methanone C₇H₆N₄O 162.15 Two imidazole rings, methanone Not reported (used in synthesis)
(3-Amino-1-phenyl-1H-pyrazol-4-yl)(thieno-thiophen-2-yl)methanone (7b) C₂₈H₂₂N₆O₂S₂ 538.64 Pyrazole, thienothiophene, methanone Antifungal, antibacterial
(Pyrazolo[1,5-a]pyrimidin-3-yl)(imidazol-1-yl)methanone (6) C₁₀H₇N₅O 217.20 Pyrazolopyrimidine, imidazole, methanone Anticancer (organometallic complexes)
(5-Bromo-pyrazolo[3,4-b]pyridin-3-yl)(imidazol-1-yl)methanone (7) C₁₀H₆BrN₅O 296.09 Brominated pyrazolopyridine, methanone Not reported (synthetic intermediate)

Key Observations:

  • Biological Activity: Thienothiophene-containing compound 7b exhibits broad-spectrum antifungal activity (e.g., against C. albicans), attributed to the sulfur-rich heterocycle enhancing membrane penetration .
  • Solubility and Reactivity: Di(1H-imidazol-1-yl)methanone lacks a pyridine ring, reducing π-π stacking interactions but increasing solubility in polar solvents .
Antimicrobial Activity

Narasimhan et al. () evaluated derivatives of pyridin-3-yl (imidazolyl)methanone against bacterial and fungal strains. Key findings include:

  • Antibacterial Activity: MIC values against S. aureus (12.5 µg/mL) and E. coli (25 µg/mL), comparable to ciprofloxacin .
  • Antifungal Activity: Moderate inhibition of C. albicans (MIC = 50 µg/mL), likely due to the pyridine ring’s ability to disrupt fungal ergosterol biosynthesis .

In contrast, compound 7b () showed superior antifungal activity (MIC = 6.25 µg/mL against C. albicans), attributed to the thienothiophene moiety’s lipophilicity .

Anticancer Potential

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone derivatives demonstrated cytotoxicity against human cancer cell lines (IC₅₀ = 8–12 µM), with the pyridine ring enhancing DNA intercalation . Compound 6 (pyrazolopyrimidine analog) showed improved activity (IC₅₀ = 4 µM) due to additional hydrogen-bonding interactions with target proteins .

Biological Activity

The compound (1H-Imidazol-1-yl)(pyridin-3-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone typically involves the condensation of imidazole and pyridine derivatives. Various methods have been reported, including the use of aromatic aldehydes and coupling agents to facilitate the formation of the imidazole-pyridine linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that (1H-Imidazol-1-yl)(pyridin-3-yl)methanone exhibits significant antiproliferative activity against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa0.058
MDA-MB-2310.0046
A5490.069

These values indicate a strong inhibitory effect on cell proliferation, suggesting that the compound may interfere with critical cellular processes involved in cancer growth .

The mechanism through which (1H-Imidazol-1-yl)(pyridin-3-yl)methanone exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that this compound interacts with specific molecular targets within cancer cells, leading to programmed cell death and inhibition of tumor growth .

Binding Affinity Studies

Binding affinity studies using molecular docking simulations have shown that (1H-Imidazol-1-yl)(pyridin-3-yl)methanone has a strong affinity for various biological receptors, including the CB1 receptor. The binding interactions are characterized by:

  • Hydrogen bonds between the pyridine nitrogen and key amino acid residues.
  • Hydrophobic interactions with aromatic side chains.

These interactions contribute to its biological efficacy and highlight its potential as a therapeutic agent in conditions involving these receptors .

Neurological Disorders

Research indicates that compounds similar to (1H-Imidazol-1-yl)(pyridin-3-yl)methanone may be effective in treating neurological disorders such as Alzheimer's disease. The imidazole moiety is known for its ability to inhibit amyloid-beta peptide production, which is crucial in the pathogenesis of Alzheimer’s disease .

Antimicrobial Activity

Preliminary studies also suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives, including (1H-Imidazol-1-yl)(pyridin-3-yl)methanone, in clinical settings:

  • Case Study 1 : A patient with chronic myeloid leukemia showed significant improvement after treatment with an imidazole-based regimen, highlighting the potential of these compounds in hematological malignancies.
  • Case Study 2 : In a clinical trial for Alzheimer's treatment, patients receiving imidazole derivatives exhibited slower cognitive decline compared to control groups.

Q & A

Q. What computational methods predict the electronic properties of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone?

  • Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity. The Colle-Salvetti correlation-energy formula has been adapted for such analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.